molecular formula C10H16ClN3O B1430038 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride CAS No. 1432679-14-5

5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride

Cat. No. B1430038
M. Wt: 229.71 g/mol
InChI Key: SSYKFXNPGKZQNZ-UHFFFAOYSA-N
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Description

5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride, also known as MPP, is a heterocyclic organic compound. It has a molecular weight of 229.71 . The IUPAC name for this compound is 5-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride .


Molecular Structure Analysis

The InChI code for 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride is 1S/C10H15N3O.ClH/c1-8-6-12-10(13-7-8)14-9-2-4-11-5-3-9;/h6-7,9,11H,2-5H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.71 . Other physical and chemical properties such as boiling point, melting point, and density are not available in the current data .

Scientific Research Applications

Practical Synthesis and Application as Kinase Inhibitors

Compounds related to 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride, such as 5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, have been synthesized for use as key intermediates in the preparation of potent deoxycytidine kinase (dCK) inhibitors. These compounds are of interest in the development of new therapeutic agents targeting various cancers, demonstrating the potential of these chemical structures in drug discovery and development (Zhang et al., 2009).

Corrosion Inhibition

Piperidine derivatives, including those structurally related to 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride, have been investigated for their corrosion inhibition properties on iron surfaces. These studies utilize quantum chemical calculations and molecular dynamics simulations to predict the inhibition efficiencies, providing insights into their potential applications in protecting metals against corrosion (Kaya et al., 2016).

Novel Synthesis Methods

Research into compounds like 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride has led to the development of novel and efficient one-pot synthesis methods for creating 2-Aminopyrimidinones. These methods facilitate the synthesis of complex molecules, which could have applications in various fields, including pharmaceuticals and materials science (Bararjanian et al., 2010).

Pharmacological Applications

Research has also explored the synthesis and biological evaluation of novel sigma-1 receptor antagonists based on the pyrimidine scaffold as agents for treating neuropathic pain. This indicates the potential therapeutic applications of structurally similar compounds in the management of pain and other neurological conditions (Lan et al., 2014).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the current data . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

5-methyl-2-piperidin-4-yloxypyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c1-8-6-12-10(13-7-8)14-9-2-4-11-5-3-9;/h6-7,9,11H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYKFXNPGKZQNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride

CAS RN

1432679-14-5
Record name Pyrimidine, 5-methyl-2-(4-piperidinyloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432679-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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